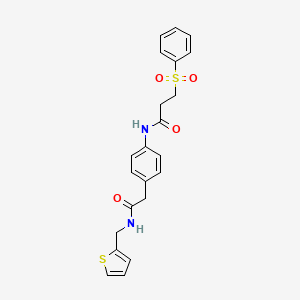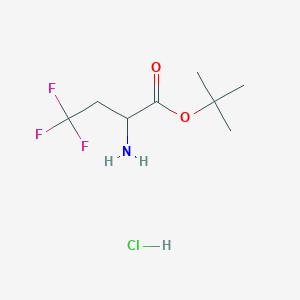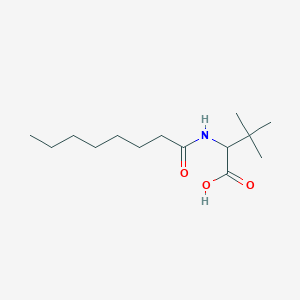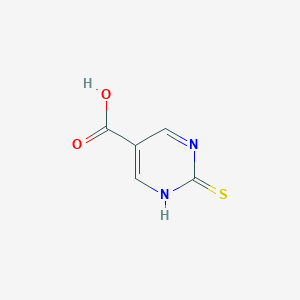![molecular formula C13H19NO B2379018 {1-[Amino(phenyl)methyl]cyclopentyl}methanol CAS No. 1859652-90-6](/img/structure/B2379018.png)
{1-[Amino(phenyl)methyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{1-[Amino(phenyl)methyl]cyclopentyl}methanol” is a chemical compound with the CAS Number: 1859652-90-6 . It has a molecular weight of 205.3 and its IUPAC name is (1-(amino(phenyl)methyl)cyclopentyl)methanol . The compound is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of S1P1 Receptor Agonists
- The compound is utilized as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed for the stereoisomers of this compound, demonstrating its utility in complex organic syntheses (Wallace et al., 2009).
Methanol as a Hydrogen Source and C1 Synthon
- Methanol, related to the compound , is highlighted for its applications in chemical synthesis and energy technologies. It's used as a hydrogen source and C1 synthon, which is significant for synthesizing more complex chemical structures (Sarki et al., 2021).
Direct N-Monomethylation of Aromatic Primary Amines
- The compound is relevant in the context of direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is attractive due to its broad substrate scope and excellent selectivities (Li et al., 2012).
Metal-Free Reduction of Nitro Aromatic Compounds
- A related compound, (2-pyridyl)phenyl methanol, is used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. This showcases the role of such compounds in facilitating important chemical reactions (Giomi et al., 2011).
Synthesis of Amino Acid Methyl Esters
- Amino acid methyl ester hydrochlorides are prepared using methanol in the presence of trimethylchlorosilane, indicating the use of related compounds in the synthesis of biologically relevant molecules (Li & Sha, 2008).
Catalytic Cycloadditions
- Compounds like tris(triazolyl)methanol-Cu(I), which are structurally related, are used as catalysts in Huisgen 1,3-dipolar cycloadditions. This highlights the role of such compounds in catalysis (Ozcubukcu et al., 2009).
Iron-Catalyzed Methylation
- The borrowing hydrogen approach with methanol demonstrates the catalytic potential of compounds in this family for the methylation of ketones, indoles, and amines, which is crucial in organic synthesis (Polidano et al., 2018).
Overview of Methanol Applications
- Methanol's role as a building block for complex chemical structures, its usage as a clean-burning fuel, and its potential in CO2 reduction further underscores the importance of related compounds in various scientific applications (Dalena et al., 2018).
Safety and Hazards
properties
IUPAC Name |
[1-[amino(phenyl)methyl]cyclopentyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQFIOWYHKGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)



![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
